6-Bromo-8-chlorochroman-4-amine
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Overview
Description
6-Bromo-8-chlorochroman-4-amine is a chemical compound with the molecular formula C₉H₉BrClNO and a molecular weight of 262.53 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a chroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The amine group is located at the 4-position of the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 6-Bromo-8-chlorochroman-4-amine may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chlorochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce various substituted chroman-4-amines.
Scientific Research Applications
6-Bromo-8-chlorochroman-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard for analytical methods.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chlorochroman-4-amine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
6-Chlorochroman-4-amine: Similar structure but lacks the bromine atom.
8-Bromo-6-chlorochroman-4-amine: Similar structure with different positions of bromine and chlorine atoms.
Uniqueness
6-Bromo-8-chlorochroman-4-amine is unique due to the specific positioning of bromine and chlorine atoms on the chroman ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9BrClNO |
---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrClNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2 |
InChI Key |
JMHCLHAHYNPNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)Br |
Origin of Product |
United States |
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